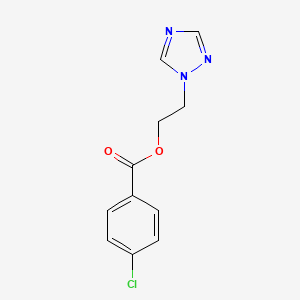
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is a compound that combines the structural features of benzoic acid, chloro-substituted benzene, and triazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester typically involves the reaction of 4-chlorobenzoic acid with 2-(1H-1,2,4-triazol-1-yl)ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene . The esterification process can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality .
化学反应分析
Types of Reactions
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid
Reduction: 2-(1H-1,2,4-triazol-1-yl)ethanol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
作用机制
The mechanism of action of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt critical biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ester group.
4-chlorobenzoic acid: Similar structure but lacks the triazole moiety.
2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro-substituted benzene ring and the triazole moiety allows for diverse applications in medicinal chemistry and materials science .
属性
CAS 编号 |
66760-20-1 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-1-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H10ClN3O2/c12-10-3-1-9(2-4-10)11(16)17-6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2 |
InChI 键 |
DYQIDVPSGGVAEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCCN2C=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















